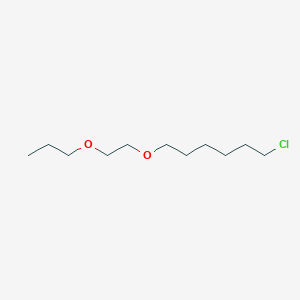

1-Chloro-6-(2-propoxyethoxy)hexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-(2-propoxyethoxy)hexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23ClO2/c1-2-8-13-10-11-14-9-6-4-3-5-7-12/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQNSOOEPBBQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344318-47-3 | |

| Record name | 1-chloro-6-(2-propoxyethoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-6-(2-propoxyethoxy)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6-(2-propoxyethoxy)hexane is a bifunctional organic molecule of significant interest in the field of chemical biology.[1] Its structure, featuring a terminal chloroalkane and a propoxyethoxy ether group, makes it a valuable intermediate in organic synthesis.[1] However, its most prominent application is as a non-fluorescent, cell-permeable blocker for the HaloTag protein system. This guide provides a comprehensive overview of its fundamental properties, synthesis, and its primary application in advanced cellular imaging techniques.

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of this compound. It is important to note that while some data is experimentally derived, many of the physical properties are computationally predicted.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1344318-47-3 | |

| Molecular Formula | C₁₁H₂₃ClO₂ | [2] |

| Molecular Weight | 222.75 g/mol | [2] |

| InChI Key | FMQNSOOEPBBQPW-UHFFFAOYSA-N | |

| SMILES | CCCOCCOCCCCCCCl | [2] |

| Physical Form | Clear Liquid | [3] |

| Purity | ≥95-98% (as commercially available) | [3][4] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.2288 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 11 | [2] |

Synthesis and Spectroscopic Data

Synthesis Methodology: Williamson Ether Synthesis

The most logical and widely practiced method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.

General Experimental Protocol:

-

Alkoxide Formation: 2-Propoxyethanol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This deprotonates the alcohol, forming the sodium 2-propoxyethoxide.

-

Nucleophilic Substitution: 1,6-Dichlorohexane is added to the solution containing the alkoxide. The 2-propoxyethoxide ion then acts as a nucleophile, attacking one of the primary carbons of 1,6-dichlorohexane and displacing a chloride ion in an Sₙ2 reaction. The use of a molar excess of 1,6-dichlorohexane can favor monosubstitution.

-

Workup and Purification: The reaction mixture is quenched with water to destroy any unreacted base. The organic product is then extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, computational methods can provide predicted spectral features.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), the ethoxy and hexane chain methylene groups (multiplets), and a triplet for the methylene group adjacent to the chlorine atom. |

| ¹³C NMR | Distinct signals for each of the 11 carbon atoms in the molecule. |

| IR Spectroscopy | C-H stretching (alkyl) around 2850-2960 cm⁻¹, C-O-C stretching (ether) around 1090-1150 cm⁻¹, and CH₂ rocking around 720-750 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Application in HaloTag Technology

The primary and most significant application of this compound is as a non-fluorescent blocker in pulse-chase experiments utilizing HaloTag technology.[5] HaloTag is a modified bacterial enzyme that forms a covalent bond with synthetic ligands, allowing for the study of protein trafficking, synthesis, and degradation.[5]

In a typical pulse-chase experiment, pre-existing HaloTag-fused proteins are first "blocked" or saturated with the non-fluorescent this compound. Subsequently, a fluorescently labeled HaloTag ligand is introduced, which will then only bind to newly synthesized HaloTag-fusion proteins. This allows for the specific visualization and quantification of protein synthesis.[5]

Experimental Protocol: Blocking HaloTag with this compound

The following is a general protocol for using this compound (often abbreviated as CPXH) to block HaloTag in living cells, based on published research.[5][6]

-

Cell Culture and Transfection: Culture cells of interest (e.g., HEK293 cells or primary neurons) under standard conditions. Transfect the cells with a vector encoding the HaloTag-fusion protein of interest.

-

Preparation of Blocking Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6] Dilute the stock solution in cell culture media to the desired working concentration.

-

Blocking Step: Treat the cells expressing the HaloTag-fusion protein with this compound at a concentration of 5-10 µM for 30 minutes.[5] This is the "chase" phase where existing proteins are blocked.

-

Washing: Wash the cells with fresh cell culture media to remove the excess blocking agent.

-

Labeling of Newly Synthesized Proteins: Add a fluorescent HaloTag ligand to the cells to label the newly synthesized proteins. This is the "pulse" phase.

-

Imaging: After an appropriate incubation period with the fluorescent ligand, wash the cells and proceed with imaging using fluorescence microscopy.

Caption: A typical experimental workflow for pulse-chase labeling using HaloTag.

Signaling Pathways

This compound does not directly participate in or modulate any known signaling pathways. Its role is to facilitate the study of proteins that are part of signaling pathways. By enabling the specific tracking of newly synthesized proteins, researchers can investigate how the synthesis of key signaling components (e.g., receptors, kinases, transcription factors) is regulated in response to various stimuli or in different disease states.

Safety and Handling

Table 4: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source:

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Store at room temperature in a tightly sealed container.[2]

Conclusion

This compound is a specialized chemical tool with a crucial role in modern cell biology research. Its ability to act as an efficient and non-toxic blocker for the HaloTag system provides researchers with a powerful method to study the dynamics of protein synthesis in living cells. While detailed information on its synthesis and experimental physical properties is limited, its application in pulse-chase labeling experiments is well-documented and continues to contribute to a deeper understanding of complex biological processes.

References

- 1. This compound | 1344318-47-3 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A non-fluorescent HaloTag blocker for improved... | F1000Research [f1000research.com]

An In-depth Technical Guide to 1-Chloro-6-(2-propoxyethoxy)hexane (CAS: 1344318-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-6-(2-propoxyethoxy)hexane (CAS number 1344318-47-3), a bifunctional organic molecule of significant interest in chemical biology and organic synthesis. The document details its chemical and physical properties, provides a plausible synthetic route based on the Williamson ether synthesis, and offers a detailed experimental protocol for its primary application as a non-fluorescent blocker for HaloTag® protein labeling technology. The information is intended to equip researchers, scientists, and drug development professionals with the necessary technical details to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a terminal chloroalkane and a propoxyethoxy ether group. This amphiphilic nature, with a hydrophobic hexyl chain and a more polar ether moiety, makes it relevant in various chemical and biological applications.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 1344318-47-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃ClO₂ | [2][4] |

| Molecular Weight | 222.75 g/mol | [2][4] |

| IUPAC Name | This compound | [3] |

| InChI Key | FMQNSOOEPBBQPW-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCOCCOCCCCCCCl | [2] |

| Canonical SMILES | CCCOCCOCCCCCCCl | [2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Clear Liquid | [3][5] |

| Purity | ≥95% - ≥98% (typical commercial grades) | [2][4] |

| Boiling Point | Data not available in peer-reviewed literature | |

| Density | Data not available in peer-reviewed literature | |

| LogP (predicted) | 3.2288 | [4] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Rotatable Bond Count | 11 | [2][4] |

| Storage Temperature | Room temperature | [4] |

Table 3: Predicted Vibrational Frequencies (Theoretical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850-2960 |

| C-O-C Stretch (Ether) | 1090-1150 |

| C-Cl Stretch | 650-750 |

| Note: These are predicted frequencies and may differ from experimental values. |

Synthesis

The most common and logical method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1]

Reaction Scheme

The synthesis involves the reaction of 2-propoxyethanol with a dihaloalkane, such as 1,6-dichlorohexane, in the presence of a base. The alkoxide of 2-propoxyethanol, formed in situ, acts as the nucleophile.

Plausible Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis and represents a plausible method for the preparation of this compound.

Materials:

-

2-Propoxyethanol

-

1,6-Dichlorohexane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dimethylformamide - DMF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-propoxyethanol (1 equivalent) in the chosen anhydrous solvent.

-

Base Addition: Add powdered NaOH or KOH (1.1 equivalents) to the solution.

-

Phase-Transfer Catalyst: Add a catalytic amount of TBAB (e.g., 0.05 equivalents).

-

Addition of Alkyl Halide: Slowly add 1,6-dichlorohexane (1.5-2 equivalents) to the reaction mixture. Using an excess of the dihaloalkane can help to minimize the formation of the bis-ether byproduct.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography - TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Application in Cell Biology: HaloTag® Blocker

The primary and most well-documented application of this compound is as a non-fluorescent, cell-permeable blocker for the HaloTag® protein.[6] In pulse-chase labeling experiments, this compound is used to saturate existing HaloTag® fusion proteins within a cell. This allows for the specific labeling of newly synthesized proteins with a fluorescent HaloTag® ligand, enabling the study of protein synthesis, trafficking, and turnover.[6]

Mechanism of Action

The chloroalkane moiety of this compound irreversibly binds to the active site of the HaloTag® protein, a modified bacterial enzyme.[6] This covalent modification blocks the binding of subsequent fluorescently labeled HaloTag® ligands.

Experimental Protocol: Blocking of HaloTag® Proteins in Live Cells

This protocol is adapted from studies demonstrating the efficacy of this compound as a HaloTag® blocker.

Materials:

-

Cells expressing a HaloTag® fusion protein of interest.

-

Cell culture medium appropriate for the cell line.

-

This compound (referred to as CPXH in some literature).

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.

-

Fluorescent HaloTag® ligand (e.g., a Janelia Fluor® or TMR ligand).

-

Phosphate-buffered saline (PBS) or other appropriate washing buffer.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.

-

Cell Culture: Culture the cells expressing the HaloTag® fusion protein under standard conditions until they reach the desired confluency for imaging.

-

Blocking Step:

-

Prepare a working solution of the blocker by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.

-

Remove the existing culture medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for at least 30 minutes at 37°C in a CO₂ incubator. This incubation time is sufficient for saturation of the existing HaloTag® proteins.

-

-

Washing:

-

Remove the blocking solution.

-

Wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound blocker.

-

-

Labeling of Newly Synthesized Proteins:

-

Incubate the cells with the fluorescent HaloTag® ligand at the desired concentration and for the appropriate time according to the manufacturer's protocol or established experimental conditions. This step will only label HaloTag® proteins that were synthesized after the blocking step.

-

-

Final Washing and Imaging:

-

Wash the cells to remove the unbound fluorescent ligand.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

Synthesis Pathway

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow: HaloTag® Blocking

Caption: Workflow for using this compound as a HaloTag® blocker.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical tool, particularly in the field of cell biology for studying protein dynamics. Its straightforward synthesis via the Williamson ether synthesis and its effectiveness as a HaloTag® blocker make it an accessible and important reagent for researchers. This guide provides the essential technical information to facilitate its synthesis and application, empowering further scientific discovery.

References

- 1. This compound | 1344318-47-3 | Benchchem [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A one-step protocol to generate impermeable fluorescent HaloTag substrates for in situ live cell application and super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Unveiling the Role of 1-Chloro-6-(2-propoxyethoxy)hexane in Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6-(2-propoxyethoxy)hexane, commonly referred to as CPXH, has emerged as a valuable tool in cell biology, primarily for its application in advanced cellular imaging techniques. This bifunctional organic molecule, featuring a terminal chloroalkane and a propoxyethoxy ether group, is a non-fluorescent, cell-permeable compound specifically utilized as a blocker for the HaloTag protein system.[1][2] The HaloTag is a modified bacterial enzyme that can be fused to a protein of interest, allowing for the covalent attachment of various synthetic ligands, including fluorophores, for visualization and analysis of protein trafficking, synthesis, and degradation.[3][4]

This technical guide provides an in-depth overview of the core application of this compound in cell biology, focusing on its role in enhancing the precision of pulse-chase and sequential labeling experiments. We will delve into its mechanism of action, present quantitative data for its use, provide detailed experimental protocols, and illustrate the experimental workflow with a diagram.

Core Application: Enhancing Specificity in HaloTag-Based Protein Labeling

The primary function of this compound in a cell biology context is to serve as a cost-effective and efficient blocking agent for the HaloTag protein.[3][5] In experiments designed to differentiate between pre-existing and newly synthesized populations of a protein of interest, incomplete labeling or residual fluorescent ligand can lead to confounding results.[4] CPXH addresses this challenge by irreversibly binding to any unoccupied HaloTag proteins within the cell, effectively quenching their ability to react with subsequently added fluorescent ligands.[1][3] This ensures that only newly synthesized proteins, transcribed and translated after the blocking step, are available for labeling with a second, spectrally distinct fluorescent dye.[1][4]

The use of CPXH is particularly crucial for:

-

Pulse-Chase Analysis: Tracking the lifecycle of a protein, from synthesis to degradation.

-

Sequential Labeling: Visualizing different temporal populations of a protein within the same cell.

-

Improving Signal-to-Noise Ratio: Reducing background fluorescence from non-specific binding or residual ligands.

Notably, studies have demonstrated that CPXH is well-tolerated in various cell lines, including HEK293 cells and primary neuronal cultures, with no overt effects on cell viability at effective blocking concentrations.[1][4] While one source has anecdotally mentioned apoptosis-inducing effects, this is contradicted by peer-reviewed research and is likely inaccurate.[4][6]

Quantitative Data for Experimental Design

The following table summarizes the key quantitative parameters for the use of this compound as a HaloTag blocker, derived from published studies.

| Parameter | Cell Type | Concentration | Incubation Time | Efficacy | Reference |

| Blocking Concentration | HEK293 cells | 5-10 µM | 30 minutes | Full saturation of HaloTag binding sites | [1][4] |

| Blocking Concentration | Primary Cortical Neurons | 10 µM | 30 minutes | Effective blocking for tracking newly synthesized proteins | [1] |

| Stock Solution | N/A | 10 mM in DMSO | N/A | Recommended for storage and dilution | [5] |

Experimental Protocols

Detailed Protocol for Sequential Labeling of a HaloTag Fusion Protein to Differentiate Between Pre-existing and Newly Synthesized Populations

This protocol is a generalized procedure based on methodologies reported in the literature.[1][5] Optimization may be required for specific cell types and proteins of interest.

Materials:

-

Cells expressing the HaloTag-fusion protein of interest

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

First fluorescent HaloTag ligand (e.g., Oregon Green)

-

This compound (CPXH) stock solution (10 mM in DMSO)

-

Second fluorescent HaloTag ligand (e.g., JF635-HTL)

-

Imaging medium

Procedure:

-

Labeling of the Pre-existing Protein Pool ("Pulse"):

-

To label the population of the HaloTag-fusion protein already present in the cells, add the first fluorescent HaloTag ligand to the cell culture medium at the desired concentration (e.g., 100 nM).

-

Incubate the cells for 1 hour under normal culture conditions (37°C, 5% CO2).

-

Wash the cells three times with pre-warmed complete cell culture medium to remove the unbound fluorescent ligand.

-

-

Blocking of Residual HaloTag Sites with CPXH:

-

Prepare a working solution of CPXH in complete cell culture medium. For example, dilute the 10 mM DMSO stock to a final concentration of 10 µM.

-

Add the CPXH-containing medium to the cells.

-

Incubate for 30 minutes at 37°C and 5% CO2 to ensure complete blocking of all remaining unoccupied HaloTag proteins.

-

-

Chase Period:

-

Wash the cells three times with pre-warmed complete cell culture medium to remove the CPXH.

-

Incubate the cells in fresh, pre-warmed complete cell culture medium for the desired "chase" period. This allows for the synthesis of new HaloTag-fusion proteins. The duration of this step will depend on the turnover rate of the protein of interest.

-

-

Labeling of the Newly Synthesized Protein Pool:

-

Add the second, spectrally distinct fluorescent HaloTag ligand to the cell culture medium at the desired concentration (e.g., 100 nM).

-

Incubate the cells for 30 minutes to 1 hour under normal culture conditions.

-

Wash the cells with HBSS or PBS to remove the unbound second fluorescent ligand.

-

-

Imaging:

-

Replace the medium with a suitable imaging medium.

-

Visualize the two different protein populations using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. The first fluorophore will identify the pre-existing protein pool, while the second will highlight the newly synthesized proteins.

-

Mandatory Visualizations

Experimental Workflow for Pulse-Chase Labeling using CPXH

The following diagram illustrates the logical flow of a pulse-chase experiment designed to distinguish between pre-existing and newly synthesized protein populations using this compound.

Caption: Workflow for distinguishing protein populations using CPXH.

Conclusion

This compound is a specialized but indispensable tool for researchers utilizing the HaloTag system for dynamic studies of protein biology. Its efficacy as a non-fluorescent blocker provides a straightforward and reliable method to enhance the specificity of sequential labeling experiments, thereby enabling a more accurate understanding of protein synthesis, trafficking, and turnover. The protocols and data presented in this guide offer a solid foundation for the successful integration of CPXH into experimental designs aimed at dissecting the complex temporal dynamics of the cellular proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1344318-47-3 | Benchchem [benchchem.com]

- 3. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Chloro-6-(2-propoxyethoxy)hexane as a HaloTag Blocker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the HaloTag system and the specific mechanism by which 1-Chloro-6-(2-propoxyethoxy)hexane (CPXH) functions as a potent and effective blocker. This document details the molecular interactions, quantitative parameters for its use, and explicit experimental protocols for its application and validation in cellular and biochemical assays.

Introduction to HaloTag Technology

The HaloTag system is a versatile platform for protein analysis, enabling a wide range of applications from cellular imaging to protein purification and interaction studies.[1] The core of this technology is the HaloTag protein, a 33 kDa, genetically engineered derivative of the bacterial haloalkane dehalogenase from Rhodococcus rhodochrous.[2][3] This enzyme has been modified to form a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker.[2][4]

The wild-type dehalogenase catalyzes the hydrolysis of haloalkanes. In the engineered HaloTag protein, a key amino acid substitution (typically His272 to Phe) prevents the hydrolysis of the enzyme-substrate intermediate, resulting in a stable covalent adduct.[5] The formation of this bond is rapid and specific, allowing for the precise labeling of a protein of interest fused to the HaloTag protein.[6]

The Role of HaloTag Blockers

In many experimental setups, particularly in pulse-chase experiments designed to study protein synthesis, turnover, or trafficking, it is necessary to block the HaloTag protein from binding to subsequent ligands.[7][8] This is where a HaloTag blocker becomes essential. An ideal blocker should be cell-permeable, non-fluorescent, and bind to the HaloTag active site with high affinity to prevent the binding of fluorescently labeled or other functionalized ligands.[2][8] this compound (CPXH) has been identified as an effective, inexpensive, and well-tolerated non-fluorescent blocker for HaloTag.[2][9]

Mechanism of Action of this compound (CPXH)

CPXH functions as a competitive inhibitor of HaloTag ligands. Its chemical structure is essentially the backbone of a typical HaloTag ligand but lacks the reactive group (like an amine) used for the attachment of fluorophores or other reporters.[2][9] This structural similarity allows it to enter the active site of the HaloTag protein and form a covalent bond, thus physically occluding the binding of other ligands.

The mechanism of covalent bond formation between the HaloTag protein and CPXH mirrors that of other chloroalkane ligands. The key steps are:

-

Binding: CPXH diffuses into the hydrophobic active site tunnel of the HaloTag protein.

-

Nucleophilic Attack: The carboxylate group of the active site aspartate residue (Asp106) acts as a nucleophile, attacking the terminal carbon atom of the chloroalkane in CPXH.[5]

-

Covalent Bond Formation: This results in the displacement of the chloride ion and the formation of a stable ester bond between the HaloTag protein and CPXH.[5]

This reaction is essentially irreversible under physiological conditions, leading to the permanent blockage of the HaloTag protein.

Signaling Pathway and Logical Relationship Diagram

Caption: Mechanism of this compound (CPXH) as a HaloTag blocker.

Quantitative Data

The following table summarizes the key quantitative parameters for the use of CPXH as a HaloTag blocker based on available literature.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 5-10 µM | HEK293 cells | [2][10] |

| Incubation Time for Saturation | 30 minutes | HEK293 cells | [2][10] |

| Cell Permeability | Yes | Mammalian cells | [2][9] |

| Fluorescence | Non-fluorescent | N/A | [2][9] |

| Toxicity | No overt effects on cell viability observed | HEK293 and primary cortical neurons | [2] |

Experimental Protocols

Synthesis of this compound (CPXH)

While a detailed, step-by-step synthesis protocol is not explicitly provided in the primary literature, the synthesis can be achieved via a Williamson ether synthesis.[11]

Principle: A deprotonated alcohol (alkoxide) acts as a nucleophile to attack an alkyl halide, forming an ether.

Reactants:

-

2-propoxyethanol

-

1,6-dichlorohexane

-

A suitable base (e.g., sodium hydride (NaH) in an anhydrous solvent, or sodium hydroxide with a phase-transfer catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

General Procedure:

-

Dissolve 2-propoxyethanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at 0°C to deprotonate the alcohol, forming the alkoxide.

-

Slowly add a solution of 1,6-dichlorohexane in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol for Quantifying HaloTag Blocking Efficacy in Live Cells

This protocol is adapted from a study that utilized a fusion protein of HaloTag and a fluorescent protein (mTurquoise2) to normalize for expression levels.[10]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Lentiviral or plasmid vector encoding a HaloTag-fluorescent protein (e.g., mTurquoise2) fusion protein

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (CPXH) stock solution (e.g., 10 mM in DMSO)

-

Fluorescent HaloTag ligand (e.g., JF635-HTL)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HEK293 cells expressing the HaloTag-mTurquoise2 fusion protein in a 96-well imaging plate.

-

CPXH Treatment:

-

Prepare serial dilutions of CPXH in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and add the CPXH-containing medium.

-

Incubate for various durations (e.g., 10, 30, 60, 90, 120 minutes) at 37°C and 5% CO2.

-

-

Washing: Wash the cells with fresh cell culture medium to remove unbound CPXH.

-

Fluorescent Labeling:

-

Add the fluorescent HaloTag ligand (e.g., 100 nM JF635-HTL) in cell culture medium to all wells.

-

Incubate for 30 minutes at 37°C and 5% CO2.

-

-

Final Washing: Wash the cells with HBSS to remove unbound fluorescent ligand.

-

Imaging:

-

Acquire images of the cells using a high-content imaging system.

-

Capture images in two channels: one for the fluorescent protein (e.g., mTurquoise2) and one for the fluorescent HaloTag ligand (e.g., JF635).

-

-

Image Analysis:

-

Segment the images to identify individual cells.

-

Measure the mean fluorescence intensity in both channels for each cell.

-

Calculate the ratio of the HaloTag ligand fluorescence to the fluorescent protein fluorescence for each cell.

-

Normalize the ratios to the vehicle control to determine the percentage of blocking at each CPXH concentration and incubation time.

-

Experimental Workflow for a Pulse-Chase Experiment

This workflow illustrates the use of CPXH in a typical pulse-chase experiment to differentiate between pre-existing and newly synthesized protein populations.

Caption: A typical workflow for a pulse-chase experiment using CPXH as a HaloTag blocker.

Conclusion

This compound is a valuable tool for researchers utilizing HaloTag technology. Its mechanism of action as a competitive, covalent blocker is well-understood, and its efficacy in cellular applications has been demonstrated. The protocols and data presented in this guide provide a solid foundation for the successful implementation of CPXH in a variety of experimental contexts, particularly for the study of protein dynamics. Further characterization of its in vitro binding kinetics would be a valuable addition to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. HaloTag - Wikipedia [en.wikipedia.org]

- 3. A pulse-chasable reporter processing assay for mammalian autophagic flux with HaloTag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. promega.com [promega.com]

- 7. Pulse-chase experiment for the analysis of protein stability in cultured mammalian cells by covalent fluorescent labeling of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 1344318-47-3 | Benchchem [benchchem.com]

The Role of 1-Chloro-6-(2-propoxyethoxy)hexane in Advanced Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic fields of proteomics and drug development, the precise tracking and analysis of protein populations are paramount. The HaloTag system, a versatile protein labeling technology, allows for the covalent attachment of a wide array of functional ligands to a protein of interest. A key challenge in pulse-chase experiments, designed to differentiate between pre-existing and newly synthesized protein pools, is the complete and specific labeling of the initial protein population. This guide provides an in-depth technical overview of 1-Chloro-6-(2-propoxyethoxy)hexane (CPXH), a non-fluorescent, cell-permeable small molecule designed to address this challenge by acting as an efficient blocker of HaloTag proteins. We will detail its mechanism of action, provide comprehensive experimental protocols for its application, present quantitative data on its efficacy and cytotoxicity, and offer a comparative perspective with other blocking agents.

Introduction to HaloTag Technology and the Need for a Blocker

The HaloTag system is based on a modified bacterial haloalkane dehalogenase that has been engineered to form a rapid, specific, and irreversible covalent bond with synthetic ligands containing a chloroalkane linker.[1] This technology enables a broad range of applications, from cellular imaging to protein immobilization.[2]

Pulse-chase experiments are a powerful tool for studying protein dynamics, such as synthesis, trafficking, and degradation. In a typical HaloTag-based pulse-chase experiment, the pre-existing population of a HaloTag-fusion protein is first labeled with a fluorescent ligand (the "pulse"). After a "chase" period, newly synthesized proteins are labeled with a spectrally distinct fluorescent ligand. A critical requirement for the accurate interpretation of these experiments is the complete saturation of all available HaloTag binding sites on the pre-existing protein pool during the pulse phase. Incomplete labeling can lead to the erroneous identification of old proteins as newly synthesized.[1][3]

This is where a blocking agent becomes essential. After the initial fluorescent labeling, a non-fluorescent ligand can be introduced to occupy any remaining un-labeled HaloTag proteins. This compound (CPXH) has emerged as an effective, inexpensive, and well-tolerated blocking agent for this purpose.[1][2]

This compound (CPXH): A Profile

CPXH is a small organic molecule that acts as a non-fluorescent ligand for the HaloTag protein.[1][2] Structurally, it comprises the chloroalkane linker characteristic of HaloTag ligands but lacks a fluorescent reporter group. This allows it to bind covalently and irreversibly to the HaloTag protein without generating a fluorescent signal, effectively "capping" any unbound sites.

Chemical Structure:

Caption: Chemical structure of this compound (CPXH).

Quantitative Data

The efficacy of CPXH as a HaloTag blocker has been quantitatively assessed in various studies. The following tables summarize key performance metrics.

Table 1: CPXH Blocking Efficacy in HEK293 Cells

| CPXH Concentration (µM) | Incubation Time (min) | Blocking Efficacy |

| 1 | 120 | Nearly Full Saturation[2] |

| 5 | 30 | Full Saturation[1][2][3] |

| 10 | 30 | Full Saturation[1][2][3] |

Table 2: Cytotoxicity of CPXH in HEK293 Cells

| CPXH Concentration (µM) | Incubation Time (min) | Effect on Cell Viability |

| 0.01 - 10 | 10 - 120 | No overt effects on cell viability observed[1][2][3] |

Table 3: Comparison of HaloTag Blocking Agents

| Blocker | Key Characteristics |

| This compound (CPXH) | Inexpensive, non-fluorescent, cell-permeable, and well-tolerated in cell lines and primary neuronal cultures.[2] |

| 7-bromoheptanol | An alternative low-toxicity, high-affinity HaloTag-blocking agent.[4] |

Experimental Protocols

General Cell Culture and Transfection (HEK293 Cells)

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5][6]

-

Transfection: For transient expression of a HaloTag-fusion protein, seed HEK293 cells in a suitable culture vessel (e.g., 24-well plate) to achieve 50-80% confluency on the day of transfection.[7] Transfect cells with the plasmid DNA encoding the HaloTag-fusion protein using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[7][8]

Pulse-Chase Protocol for Monitoring Newly Synthesized Proteins

This protocol outlines a typical pulse-chase experiment using a fluorescent HaloTag ligand and CPXH as the blocker.

Caption: Workflow for a pulse-chase experiment using CPXH as a blocker.

Detailed Steps:

-

Pulse: Incubate the transfected cells with the first fluorescent HaloTag ligand (e.g., 5 µM HaloTag TMR Ligand) for 15-30 minutes at 37°C.[9]

-

Wash: Gently wash the cells three times with pre-warmed complete culture medium to remove any unbound fluorescent ligand.[10]

-

Block: Incubate the cells with a solution of 5-10 µM CPXH in complete culture medium for 30 minutes at 37°C. This step ensures that any remaining un-labeled HaloTag proteins are blocked.[1][2][3]

-

Wash: Wash the cells three times with pre-warmed complete culture medium to remove unbound CPXH.

-

Chase: Incubate the cells in fresh, pre-warmed complete culture medium for the desired chase period. This allows for the synthesis of new HaloTag-fusion proteins.

-

Labeling of Newly Synthesized Proteins: After the chase period, incubate the cells with a second, spectrally distinct fluorescent HaloTag ligand (e.g., 10 µM HaloTag diAcFAM Ligand) for 15-30 minutes at 37°C.[9]

-

Wash: Wash the cells three times with pre-warmed complete culture medium.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores. The first color will represent the pre-existing protein population, while the second color will represent the newly synthesized proteins.

Signaling Pathways and Logical Relationships

The primary role of CPXH is not to interfere with or report on a specific signaling pathway, but rather to enable the accurate study of protein dynamics, which can be a consequence of various signaling events. The logical relationship of its function within a pulse-chase experiment is to ensure the fidelity of distinguishing between two protein populations.

Caption: Logical diagram illustrating the role of CPXH in resolving protein populations.

Conclusion

This compound is a valuable tool for researchers utilizing the HaloTag system for pulse-chase analysis of protein dynamics. Its efficacy as a non-fluorescent blocker, combined with its low cytotoxicity and cell permeability, allows for more accurate and reliable differentiation between pre-existing and newly synthesized protein pools. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of CPXH in a variety of experimental settings, ultimately contributing to a deeper understanding of the proteome in both health and disease.

References

- 1. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]

- 7. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Culture and transfection of HEK293T cells [protocols.io]

- 9. promega.com [promega.com]

- 10. forum.microlist.org [forum.microlist.org]

The Advent of Non-Fluorescent HaloTag Ligands: A Technical Guide to Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of non-fluorescent HaloTag ligands, providing a comprehensive resource for their application in contemporary biological research and drug development. From fundamental principles to detailed experimental protocols, this document serves as a core reference for leveraging these versatile tools.

Introduction to Non-Fluorescent HaloTag Ligands

The HaloTag system is a powerful platform for protein analysis, comprising a genetically engineered haloalkane dehalogenase (HaloTag protein) and a synthetic ligand that forms a highly specific and irreversible covalent bond with the tag.[1][2] While fluorescently labeled ligands have been instrumental in cellular imaging, a distinct and growing class of non-fluorescent ligands offers unique advantages for a range of applications, including pulse-chase analysis, affinity purification, and targeted protein degradation.[3][4][5] These ligands share a common chloroalkane reactive group but are appended with functional moieties other than fluorophores, such as blocking agents, affinity handles (e.g., biotin), or components of larger molecular complexes like PROTACs (PROteolysis TArgeting Chimeras).[6][][8]

Key Non-Fluorescent HaloTag Ligands and Their Applications

The versatility of the HaloTag system stems from the modular nature of its ligands. By synthetically modifying the functional group attached to the chloroalkane linker, a wide array of functionalities can be imparted to a protein of interest fused to the HaloTag protein.

Non-Fluorescent Blockers for Pulse-Chase Analysis

Pulse-chase experiments are crucial for studying protein turnover and trafficking. A significant challenge in using fluorescent HaloTag ligands for this purpose is the residual, unbound ligand that continues to label newly synthesized proteins after the initial pulse, confounding the results.[6] To address this, non-fluorescent, cell-permeable "blocker" ligands have been developed to saturate any remaining unligated HaloTag protein after the initial fluorescent pulse.

One such blocker is 1-chloro-6-(2-propoxyethoxy)hexane (CPXH) , a simple and cost-effective molecule that efficiently blocks HaloTag binding sites.[6][9][10] Another effective blocking agent identified is 7-bromoheptanol .[6]

Biotinylated Ligands for Affinity Capture

Biotinylated HaloTag ligands are invaluable for the affinity purification of HaloTag fusion proteins and their interacting partners.[1][4] The high affinity of the biotin-streptavidin interaction allows for efficient pulldown of protein complexes from cell lysates.[1][4] The design of these ligands, particularly the length and composition of the linker between the chloroalkane and biotin, is critical for their performance, impacting both cell permeability and the efficiency of streptavidin binding.[1] Commercially available and custom-synthesized biotin ligands with varying linker lengths offer a range of options for specific experimental needs.[1][4]

HaloPROTACs for Targeted Protein Degradation

A groundbreaking application of non-fluorescent HaloTag ligands is in the development of HaloPROTACs.[][11] These heterobifunctional molecules consist of a chloroalkane moiety that binds to the HaloTag protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[2][] By bringing the E3 ligase into proximity with the HaloTag fusion protein, HaloPROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2][] This technology enables the targeted degradation of virtually any protein that can be fused to a HaloTag, providing a powerful tool for studying protein function and as a potential therapeutic strategy.[][12]

Quantitative Data on Non-Fluorescent HaloTag Ligands

The efficacy of non-fluorescent HaloTag ligands is determined by their binding kinetics, affinity, and functional output in cellular assays. The following table summarizes key quantitative data for representative non-fluorescent ligands.

| Ligand Type | Specific Ligand | Application | Key Quantitative Parameters | Cell Line | Reference(s) |

| Blocker | This compound (CPXH) | Pulse-Chase Blocking | Full saturation at 5-10 µM for 30 min | HEK293 | [6][9][13] |

| Blocker | 7-bromoheptanol | Pulse-Chase Blocking | Effective at 10 µM | HEK293T | [6] |

| HaloPROTAC | HaloPROTAC3 | Targeted Protein Degradation | DC50 = 19 ± 1 nM | HEK293 | [2][14] |

| HaloPROTAC | HaloPROTAC-E | Targeted Protein Degradation | DC50 = 3-10 nM | A-498 | [12] |

| Biotin Ligand | Commercial Ligand 1 | Affinity Capture | Efficiently labels entire cellular protein pool at 2.5 µM for 2h | U2OS | [1] |

| Biotin Ligand | Commercial Ligand 2 | Affinity Capture | Modest labeling capacity at 2.5 µM for 2h | U2OS | [1] |

| Biotin Ligand | Ligand 5 (custom synthesized) | Affinity Capture | Efficiently labels entire cellular protein pool at 2.5 µM for 2h | U2OS | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of non-fluorescent HaloTag ligands.

Synthesis of Non-Fluorescent HaloTag Ligands

4.1.1. Synthesis of this compound (CPXH)

-

Reaction Principle: Williamson Ether Synthesis

-

Reactants: 2-propoxyethanol and 1,6-dichlorohexane

-

Base: Sodium hydride (NaH) or a similar strong base.

-

Solvent: Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.

-

General Procedure:

-

Dissolve 2-propoxyethanol in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the base portion-wise at 0 °C to deprotonate the alcohol, forming the alkoxide.

-

Allow the reaction to stir at room temperature for a short period.

-

Add 1,6-dichlorohexane to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure CPXH.

-

4.1.2. Synthesis of Biotinylated HaloTag Ligands

The synthesis of biotinylated HaloTag ligands typically involves the coupling of a biotin derivative to a chloroalkane linker. The linker often incorporates a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.[4]

-

General Strategy:

-

Synthesis of the Chloroalkane-Linker: A bifunctional linker containing a chloroalkane at one end and a reactive group (e.g., an amine or a carboxylic acid) at the other is synthesized. PEG chains of varying lengths can be incorporated into the linker.

-

Activation of Biotin: The carboxylic acid group of biotin is activated, for example, using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Coupling Reaction: The activated biotin is reacted with the amine-terminated chloroalkane-linker to form a stable amide bond.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

-

Cellular Assays

4.2.1. Pulse-Chase Experiment for Protein Turnover Analysis

This protocol is adapted from established methods for measuring protein turnover using a non-fluorescent blocker.[6]

-

Cell Culture: Plate cells expressing the HaloTag fusion protein of interest and allow them to adhere overnight.

-

Pulse: Label the existing protein pool by incubating the cells with a fluorescent HaloTag ligand (e.g., HaloTag TMR Ligand) at a suitable concentration (e.g., 5 µM) for 15-30 minutes at 37°C.

-

Wash: Remove the fluorescent ligand solution and wash the cells three times with pre-warmed complete culture medium.

-

Block: Add pre-warmed complete culture medium containing the non-fluorescent blocker (e.g., 10 µM CPXH or 7-bromoheptanol) and incubate for 30 minutes at 37°C to saturate any remaining unligated HaloTag protein.

-

Chase: Remove the blocker solution and replace it with fresh, pre-warmed complete culture medium.

-

Time Points: At various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells.

-

Analysis: Analyze the cell lysates by SDS-PAGE and in-gel fluorescence scanning to quantify the amount of remaining fluorescently labeled protein. The decay in fluorescence intensity over time reflects the degradation of the protein.

4.2.2. HaloPROTAC-Mediated Protein Degradation Assay

This protocol provides a general workflow for assessing the degradation of a HaloTag fusion protein induced by a HaloPROTAC.[2][12]

-

Cell Seeding: Seed cells expressing the HaloTag fusion protein in a multi-well plate.

-

Treatment: Treat the cells with varying concentrations of the HaloPROTAC (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis:

-

Normalize the total protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the protein of interest or the HaloTag protein.

-

Use a loading control antibody (e.g., anti-GAPDH or anti-tubulin) to ensure equal loading.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation for each HaloPROTAC concentration relative to the vehicle control. Determine the DC50 (the concentration at which 50% of the protein is degraded).

4.2.3. Washout Assay to Confirm Irreversible Binding

This assay is used to confirm the covalent and irreversible nature of the HaloTag ligand binding.[16]

-

Cell Treatment: Treat cells expressing the HaloTag fusion protein with a saturating concentration of the non-fluorescent HaloTag ligand for a defined period (e.g., 1 hour).

-

Washout:

-

Washout Group: Remove the ligand-containing medium, wash the cells extensively with fresh medium (e.g., 3-5 times), and then incubate the cells in fresh medium.

-

No Washout Group: Leave the cells in the ligand-containing medium.

-

-

Challenge: After a desired period of incubation in fresh medium for the washout group, challenge both groups of cells with a fluorescent HaloTag ligand.

-

Analysis: After incubation with the fluorescent ligand, wash the cells and measure the fluorescence intensity by flow cytometry or fluorescence microscopy. A significantly lower fluorescence signal in the washout group compared to a control group that was not pre-treated with the non-fluorescent ligand indicates that the non-fluorescent ligand has irreversibly bound to the HaloTag protein, preventing the subsequent binding of the fluorescent ligand.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where non-fluorescent HaloTag ligands are applied.

Caption: Workflow for a pulse-chase experiment.

Caption: Workflow for a HaloPROTAC degradation assay.

Caption: NF-κB signaling pathway studied with p65-HaloTag.

Conclusion

Non-fluorescent HaloTag ligands have significantly expanded the utility of the HaloTag platform beyond cellular imaging. As blocking agents, they enable precise measurements of protein dynamics. As affinity tags, they facilitate the robust purification of protein complexes. And as components of HaloPROTACs, they provide a powerful and versatile method for targeted protein degradation. The continued development of novel non-fluorescent ligands with tailored properties promises to further enhance our ability to probe and manipulate protein function in complex biological systems, driving new discoveries in both basic research and therapeutic development.

References

- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. HaloTag® PEG Biotin Ligand Protocol [worldwide.promega.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. lifesensors.com [lifesensors.com]

- 9. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HaloPROTAC Development - Profacgen [profacgen.com]

- 12. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 1344318-47-3 | Benchchem [benchchem.com]

- 16. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Chloro-6-(2-propoxyethoxy)hexane in Live Cell Imaging

Introduction

1-Chloro-6-(2-propoxyethoxy)hexane (CPXH) is a cell-permeable, non-fluorescent molecule crucial for advanced live cell imaging studies involving the HaloTag® protein labeling system.[1][2] The HaloTag® is a modified bacterial enzyme that forms a rapid and irreversible covalent bond with a variety of synthetic ligands.[1][2] While fluorescently-labeled ligands are used to visualize proteins of interest, CPXH serves as a non-fluorescent blocker. Its primary application is in pulse-chase experiments designed to differentiate between pre-existing and newly synthesized protein populations, enabling the study of protein trafficking, synthesis, and degradation.[1][2]

The core utility of CPXH lies in its ability to saturate and block available HaloTag® binding sites on proteins already present in the cell.[1] By introducing CPXH prior to a fluorescent HaloTag® ligand, researchers can ensure that only newly synthesized proteins, which possess unoccupied HaloTag® sites, will be labeled and subsequently visualized. This methodology significantly improves the specificity and temporal resolution of protein synthesis and turnover studies in living cells.[1][2]

Principle of Application

The experimental approach involves a sequential treatment of cells expressing a HaloTag®-fusion protein. Initially, the cells are incubated with CPXH to block all existing HaloTag® proteins. After a washout step to remove excess CPXH, a fluorescent HaloTag® ligand is introduced. This fluorescent ligand can then only bind to HaloTag® proteins that have been synthesized after the CPXH blocking step. This temporal separation allows for the specific imaging of the "new" protein pool.

Data Presentation

The following table summarizes the key quantitative parameters for the effective use of CPXH as a HaloTag® blocker, based on studies in HEK cells and cortical neurons.[1]

| Parameter | Value | Cell Types Tested | Notes |

| Effective Concentration | 5-10 µM | HEK cells, Cortical Neurons | Full saturation of HaloTag® binding sites observed at this range.[1] |

| Incubation Time | 30 minutes | HEK cells, Cortical Neurons | Sufficient for complete blocking at effective concentrations.[1] |

| Cytotoxicity | No overt effects on cell viability observed | HEK cells, Cortical Neurons | Tested at various concentrations and treatment durations.[1][3] |

| Solvent | DMSO | HEK cells | CPXH is typically dissolved in DMSO to prepare a stock solution.[2] |

Experimental Protocols

Protocol 1: Pulse-Chase Labeling to Visualize Newly Synthesized Proteins

This protocol describes the use of CPXH to block pre-existing HaloTag® fusion proteins, followed by labeling of newly synthesized proteins with a fluorescent HaloTag® ligand.

Materials:

-

Cells expressing the HaloTag®-fusion protein of interest, cultured on a suitable imaging dish or plate.

-

This compound (CPXH)

-

Anhydrous DMSO

-

Fluorescent HaloTag® ligand (e.g., Janelia Fluor® dyes, TMR, or Oregon Green® ligands)

-

Pre-warmed complete cell culture medium

-

Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Preparation of CPXH Stock Solution:

-

Prepare a 10 mM stock solution of CPXH in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Blocking of Pre-existing Proteins (Pulse):

-

Prepare a working solution of 5-10 µM CPXH in pre-warmed complete cell culture medium. For example, add 1 µL of 10 mM CPXH stock to 1 mL of medium for a final concentration of 10 µM.

-

Aspirate the existing medium from the cells.

-

Add the CPXH-containing medium to the cells.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washout of CPXH:

-

Aspirate the CPXH-containing medium.

-

Wash the cells three times with pre-warmed complete cell culture medium to ensure complete removal of the blocker. Incubate for 5 minutes during each wash.

-

-

Labeling of Newly Synthesized Proteins (Chase):

-

Prepare a working solution of the fluorescent HaloTag® ligand in pre-warmed complete cell culture medium, following the manufacturer's recommended concentration (typically in the range of 0.1-0.5 µM).

-

Aspirate the wash medium from the cells.

-

Add the fluorescent ligand-containing medium to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Final Wash and Imaging:

-

Aspirate the fluorescent ligand-containing medium.

-

Wash the cells three times with pre-warmed live-cell imaging medium.

-

Add fresh live-cell imaging medium to the cells.

-

Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

References

Application Notes and Protocols: Blocking HaloTag Proteins with 1-Chloro-6-(2-propoxyethoxy)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HaloTag is a versatile 34 kDa protein tag derived from a bacterial haloalkane dehalogenase, engineered to form a rapid, specific, and irreversible covalent bond with synthetic ligands.[1][2] This technology is a cornerstone for a multitude of applications in cellular and molecular biology, including protein purification, cellular imaging, and the study of protein interactions.[3][4] A key experimental strategy, particularly in pulse-chase experiments designed to track protein synthesis and turnover, involves the sequential use of different ligands. To ensure the specific labeling of newly synthesized proteins, it is crucial to block all pre-existing HaloTag fusion proteins with a non-fluorescent, cell-permeable ligand before introducing a fluorescent label.[5][6]

This document provides a detailed guide on the use of 1-Chloro-6-(2-propoxyethoxy)hexane (CPXH), a cost-effective and reliable non-fluorescent blocker for HaloTag proteins.[6][7] CPXH is a cell-permeable molecule that efficiently and irreversibly binds to the HaloTag protein, thereby preventing its interaction with other ligands.[5][8]

Mechanism of Action

The HaloTag protein is a modified bacterial enzyme that forms a covalent bond with a chloroalkane linker present on its ligands.[1][9] This reaction is a nucleophilic displacement of the terminal chloride by an aspartate residue (Asp106) in the HaloTag active site, forming a stable alkyl-enzyme intermediate.[2][9] this compound (CPXH) possesses this chloroalkane moiety, allowing it to bind covalently and irreversibly to the HaloTag protein, effectively blocking the active site from subsequent binding by other ligands, such as those conjugated to fluorophores.[5][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound (CPXH) as a HaloTag blocker, based on studies using a fusion protein of mTurquoise2 and HaloTag in HEK293 cells and primary cortical neurons.[5][6][7]

| Parameter | Value | Cell Type | Notes |

| Effective Concentration | 5-10 µM | HEK293, Cortical Neurons | Achieves full saturation of HaloTag proteins.[5][6][7] |

| Incubation Time | 30 minutes | HEK293, Cortical Neurons | Sufficient for complete blocking at effective concentrations.[5][6][7] |

| Cell Permeability | High | Mammalian Cells | Efficiently crosses the cell membrane.[6][7] |

| Toxicity | No overt effects on cell viability observed | HEK293, Cortical Neurons | Tested at various concentrations and treatment durations.[5][10] |

| Solvent | DMSO | CPXH is typically dissolved in DMSO for stock solutions. The final concentration of DMSO in cell culture media should be kept low (e.g., ≤ 0.1%).[7] |

Experimental Protocols

Protocol 1: Blocking Pre-existing HaloTag Fusion Proteins for Pulse-Chase Labeling in Live Cells

This protocol is designed to block the existing population of a HaloTag fusion protein in living cells, allowing for the specific labeling of newly synthesized proteins with a fluorescent HaloTag ligand.

Materials:

-

Cells expressing the HaloTag fusion protein of interest

-

Complete cell culture medium

-

This compound (CPXH) stock solution (e.g., 10 mM in DMSO)

-

Fluorescent HaloTag ligand (e.g., Janelia Fluor dyes, TMR)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Imaging medium (e.g., phenol red-free medium)

Procedure:

-

Cell Preparation: Culture cells expressing the HaloTag fusion protein to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate).

-

Preparation of Blocking Solution: Prepare a working solution of CPXH in pre-warmed complete cell culture medium. A final concentration of 5-10 µM is recommended for efficient blocking.[5][7] For example, dilute a 10 mM stock solution 1:1000 to 1:2000. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Blocking Step: Remove the existing culture medium from the cells and replace it with the CPXH-containing medium.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2 to ensure complete saturation of the pre-existing HaloTag proteins.[5][6][7]

-

Washing: After incubation, aspirate the blocking solution and wash the cells three times with pre-warmed complete cell culture medium to remove any unbound CPXH.

-

Pulse Labeling: Add the fluorescent HaloTag ligand at the desired concentration in fresh, pre-warmed culture medium. The incubation time for the fluorescent label will depend on the specific ligand and experimental goals.

-

Final Washes and Imaging: Following the pulse labeling, wash the cells with PBS or HBSS to remove the unbound fluorescent ligand.[7] Replace with imaging medium and proceed with fluorescence microscopy to visualize the newly synthesized proteins.

Caption: Workflow for pulse-chase labeling using CPXH.

Protocol 2: Control Experiment - Verifying Blocking Efficiency

To confirm that CPXH is effectively blocking the HaloTag proteins, a control experiment where protein synthesis is inhibited can be performed.

Materials:

-

Same materials as in Protocol 1

-

Protein synthesis inhibitor (e.g., cycloheximide)

Procedure:

-

Inhibit Protein Synthesis: Treat cells expressing the HaloTag fusion protein with a protein synthesis inhibitor (e.g., cycloheximide at a concentration appropriate for your cell type) for a sufficient amount of time to halt new protein production.

-

Blocking and Labeling: Following the inhibition step, perform the CPXH blocking and fluorescent labeling steps as described in Protocol 1 (steps 2-6).

-

Imaging and Analysis: Image the cells. In a successfully blocked experiment, there should be minimal to no fluorescent signal, as the pre-existing HaloTag proteins were blocked by CPXH and no new proteins were synthesized to be labeled by the fluorescent ligand.[5][6] This confirms the efficacy of the blocking protocol.

Signaling Pathways and Logical Relationships

While CPXH directly interacts with the HaloTag protein and not a classical signaling pathway, its application is integral to the logic of experiments designed to study protein dynamics, which are often downstream of signaling events. The following diagram illustrates the logical relationship in distinguishing between different protein populations in a typical pulse-chase experiment.

Caption: Logical diagram of protein population separation.

Conclusion

This compound (CPXH) is a validated and effective tool for blocking HaloTag fusion proteins in a variety of experimental contexts. Its cell permeability, lack of cytotoxicity at effective concentrations, and irreversible binding make it an ideal choice for pulse-chase experiments aimed at studying protein synthesis, degradation, and trafficking. The protocols outlined in this document provide a starting point for researchers to incorporate this valuable reagent into their HaloTag-based workflows.

References

- 1. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HaloTag - Wikipedia [en.wikipedia.org]

- 3. HaloTag® Technology: A Powerful Tool for Protein Labeling and Analysis [worldwide.promega.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A non-fluorescent HaloTag blocker for improved... | F1000Research [f1000research.com]

- 7. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HaloTag Technology: A Versatile Platform for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Experimental design for measuring new protein synthesis using 1-Chloro-6-(2-propoxyethoxy)hexane

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure new protein synthesis. The primary focus is on a specific application of 1-Chloro-6-(2-propoxyethoxy)hexane (CPXH) in conjunction with the HaloTag system for visualizing newly synthesized proteins of interest. Additionally, this document provides protocols for alternative, widely-used methods for measuring global protein synthesis, namely the SUnSET assay and amino acid analog labeling, to offer a comprehensive resource.

Introduction to Measuring New Protein Synthesis

The synthesis of new proteins is a fundamental biological process that is tightly regulated in response to various stimuli and is often dysregulated in disease. The ability to accurately measure the rate of new protein synthesis is crucial for understanding cellular physiology, disease mechanisms, and the effects of therapeutic interventions. Several methods have been developed to label and quantify newly synthesized proteins, each with its own advantages and applications.

This document details the use of this compound (CPXH) in a HaloTag-based system to specifically track newly synthesized copies of a protein of interest. It also presents protocols for the SUnSET and AHA/HPG assays, which are powerful techniques for measuring global protein synthesis.

Application Note 1: Visualization of Newly Synthesized Proteins using HaloTag and CPXH

Principle:

The HaloTag is a modified bacterial enzyme that can be fused to a protein of interest and forms a highly specific and irreversible covalent bond with synthetic ligands. This system can be used in a pulse-chase format to differentiate between pre-existing and newly synthesized protein populations.

This compound (CPXH) is a non-fluorescent, cell-permeable HaloTag ligand.[1][2][3][4][5] It is used as a "blocking" agent to saturate and quench the signal from all pre-existing HaloTag-fused protein molecules within a cell. Following this blocking step, any newly synthesized HaloTag-fused proteins will have an unoccupied ligand-binding site. These new proteins can then be specifically labeled with a fluorescent HaloTag ligand for visualization and analysis. This method is particularly useful for studying the synthesis, trafficking, and degradation of a specific protein of interest.